Isobutyl angelate is an organic compound classified as an ester, specifically the isobutyl ester of angelic acid. Its chemical formula is and it has a molecular weight of approximately 156.23 g/mol. This compound is primarily found in the essential oils of certain plants, particularly in Roman chamomile, where it contributes to the oil's aromatic profile and biological activity . Isobutyl angelate is known for its pleasant fruity odor, making it a valuable ingredient in the fragrance and flavor industries.
The specific mechanism of action of IBA in Roman chamomile essential oil is not fully understood. However, research suggests it might contribute to the oil's anti-inflammatory and pain-relieving effects. Additionally, studies have shown IBA to promote motor activity in mice, possibly through interaction with specific neurotransmitter systems []. Further research is needed to elucidate the precise mechanisms.
Research has indicated that isobutyl angelate exhibits notable biological activities. It has been identified as one of the active constituents in Roman chamomile essential oil that promotes ambulation in mice, suggesting potential central nervous system effects . The compound appears to influence dopamine pathways, similar to known psychostimulants, indicating possible applications in behavioral health contexts .
Furthermore, safety assessments have shown that isobutyl angelate does not present significant genotoxicity or reproductive toxicity risks, supporting its use in various applications .
Isobutyl angelate can be synthesized through several methods:
Isobutyl angelate has various applications across different fields:
Studies on isobutyl angelate have focused on its interactions within biological systems. Notably, it has been shown to influence mouse behavior by promoting ambulation, which suggests a role in modulating neurotransmitter activity—specifically dopamine pathways. This interaction indicates potential implications for mood and behavioral disorders .
Moreover, safety assessments confirm that isobutyl angelate does not exhibit significant toxicity or genotoxicity, reinforcing its safety profile for use in consumer products .
Isobutyl angelate shares structural similarities with several other compounds derived from angelic acid and related structures. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Isoamyl Angelate | Ester | Derived from isoamyl alcohol; similar aroma profile |
| 2-Methylbutyl Isobutyrate | Ester | Active constituent in Roman chamomile; promotes ambulation |
| Tiglic Acid | Acid | Isomer of angelic acid; different biological activities |
| Angelic Acid | Acid | Parent compound; serves as a precursor for various esters |
Isobutyl angelate's uniqueness lies in its specific combination of chemical structure and biological activity. While it shares characteristics with other esters derived from angelic acid, its distinct influence on behavior and safety profile differentiates it from similar compounds like isoamyl angelate and tiglic acid .
Flammable